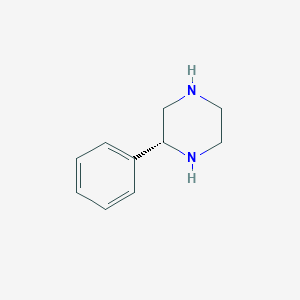

(2R)-2-phenylpiperazine

Description

Significance of Chiral Piperazines in Chemical Research

Chiral piperazines are a class of heterocyclic compounds that possess a six-membered ring containing two nitrogen atoms at positions 1 and 4, with at least one stereocenter. This chirality imparts specific three-dimensional arrangements to the molecules, which is crucial for their biological activity and application in asymmetric synthesis.

The piperazine (B1678402) ring is a prevalent scaffold in many FDA-approved drugs and biologically active compounds. researchgate.net Its presence is often associated with desirable pharmacokinetic properties. However, much of the chemical diversity in these molecules has traditionally been limited to substitutions on the ring's nitrogen atoms. researchgate.net The introduction of chirality into the piperazine core, creating compounds like (2R)-2-phenylpiperazine, opens up new avenues for creating novel and more effective molecules. researchgate.netresearchgate.net

Chiral piperazines are extensively used as ligands in asymmetric catalysis, where they can influence the stereochemical outcome of a chemical reaction. organic-chemistry.org For instance, C2-symmetric chiral piperazines have been successfully employed as ligands in copper-catalyzed asymmetric acylation reactions, leading to high enantioselectivity. organic-chemistry.org Furthermore, the development of synthetic routes to enantiomerically pure substituted piperazines has expanded their utility as scaffolds for creating diverse chemical libraries for drug discovery. researchgate.net

The broad and potent activity of piperazine-containing compounds has established them as one of the most important scaffolds in medicinal chemistry. researchgate.net They have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antipsychotic agents. researchgate.netmdpi.comgoogle.com The phenylpiperazine framework, in particular, is of significant pharmaceutical interest due to its activity against various serotonin (B10506) receptor subtypes. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily focusing on its synthesis and its application as a synthetic intermediate.

Synthesis: The development of efficient and scalable methods for the synthesis of enantiomerically pure this compound and its derivatives is a major area of research. researchgate.netacs.org Various strategies have been explored, including:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can then be converted to chiral piperazines. rsc.org Another method involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides. acs.org

From Chiral Amino Acids: Chiral amino acids serve as versatile starting materials for the synthesis of orthogonally protected 2-substituted piperazines. researchgate.netresearchgate.net This approach allows for the creation of a diverse range of chiral piperazine scaffolds.

Cyclization Reactions: The formation of the piperazine ring can be achieved through cyclization reactions, for example, by reacting aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov

Applications as a Synthetic Intermediate: this compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. lookchem.com Its derivatives have been investigated for various therapeutic applications:

Anticancer Agents: Phenylpiperazine derivatives have been designed and synthesized as potential anticancer agents, showing activity against various cancer cell lines. mdpi.comnih.gov

Tachykinin Antagonists: Novel 2-phenylpiperazine (B1584378) derivatives have been developed as potent tachykinin antagonists, which have potential applications in treating various diseases. google.com

Enzyme Inhibitors: Derivatives of phenylpiperazine have been explored as inhibitors for enzymes such as sphingosine (B13886) kinase 1 and the main protease of SARS-CoV-2. biorxiv.orgunne.edu.ar

The following table provides a summary of key research findings related to the synthesis and application of this compound and related chiral piperazines:

| Research Area | Key Findings | References |

| Asymmetric Synthesis | C2-symmetric chiral piperazines used as ligands in copper-catalyzed asymmetric acylation. | organic-chemistry.org |

| Synthesis from Amino Acids | Development of a scalable synthesis of orthogonally protected 2-substituted chiral piperazines from amino acids. | researchgate.net |

| Asymmetric Hydrogenation | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. | rsc.org |

| Iridium-Catalyzed Hydrogenation | Facile synthesis of chiral piperazines via iridium-catalyzed hydrogenation of activated pyrazines. | acs.org |

| Anticancer Activity | Phenylpiperazine derivatives show cytotoxic activity against cancer cell lines. | mdpi.comnih.gov |

| Tachykinin Antagonism | Novel 2-phenylpiperazine derivatives exhibit potent tachykinin receptor antagonistic activity. | google.com |

| Enzyme Inhibition | Phenylpiperazine scaffolds used to develop inhibitors for sphingosine kinase 1 and SARS-CoV-2 main protease. | biorxiv.orgunne.edu.ar |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Phenylpiperazine and Its Stereoisomers

Enantioselective Synthesis Approaches

Achieving high levels of enantiopurity is critical for the synthesis of chiral drug intermediates. Several strategies have been developed to produce specific stereoisomers of 2-phenylpiperazine (B1584378), including the use of chiral auxiliaries, asymmetric catalysis, and chiral pool starting materials.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral piperazines.

One notable approach involves the use of (R)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of 2-substituted piperazines. nih.gov For instance, the synthesis of (R)-(+)-2-methylpiperazine has been achieved via a protected 2-oxopiperazine intermediate derived from (R)-(–)-phenylglycinol and N-Boc glycine. nih.gov A key step in this sequence is the diastereoselective methylation of a 2-oxopiperazine precursor, which proceeded with greater than 90% diastereomeric excess (de). nih.gov

Another powerful class of auxiliaries is the Evans oxazolidinones, which are widely used to direct asymmetric alkylation reactions. bath.ac.uk While not directly applied to 2-phenylpiperazine in the provided sources, their utility in asymmetric enolate alkylations provides a clear blueprint for such a synthesis. bath.ac.uk The general mechanism involves the formation of a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, leading to high diastereoselectivity. bath.ac.uk

Similarly, Ellman's auxiliary (tert-butanesulfinamide) has been employed in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.govresearchgate.net The key step is the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a homochiral α-amino sulfinylimine. nih.govresearchgate.net

| Auxiliary | Key Reaction Type | Substrate/Intermediate | Achieved Selectivity | Reference |

|---|---|---|---|---|

| (R)-Phenylglycinol | Diastereoselective methylation | 2-Oxopiperazine precursor | >90% de | nih.gov |

| Ellman's Auxiliary | Nucleophilic addition | α-Amino sulfinylimine | High diastereoselectivity | nih.govresearchgate.net |

| Evans Oxazolidinone | Asymmetric enolate alkylation | N-Acyl-oxazolidin-2-one | Excellent diastereoselectivity (general) | bath.ac.uk |

Catalytic Asymmetric Transformations

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantiopure compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. frontiersin.orgpressbooks.pub Several catalytic strategies have been developed for the synthesis of chiral piperazines.

Palladium-catalyzed reactions are prominent in this area. The Stoltz group developed a catalytic enantioselective synthesis of α-tertiary piperazin-2-ones via the asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edunih.gov Using a palladium catalyst with a chiral PHOX ligand, they achieved good to excellent yields and high enantioselectivities. caltech.edu The resulting chiral piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines. caltech.edu Another Pd-catalyzed approach involves the carboamination of N1-aryl-N2-allyl-1,2-diamines with aryl bromides to form cis-2,6-disubstituted piperazines with high diastereoselectivity (14-20:1 dr) and enantiomeric excess (>97% ee). nih.gov

Iridium-catalyzed reactions also provide a powerful tool for synthesizing C-substituted piperazines. A method based on the head-to-head coupling of imines catalyzed by an iridium complex, [IrCl(cod)(PPh₃)], yields C-substituted piperazines with excellent regio- and diastereoselective control under mild conditions. nih.govacs.orgnih.gov This atom-economic process selectively forms a single diastereoisomer. nih.govacs.org

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org This methodology highlights the potential for catalytic approaches to access related chiral heterocycles.

| Catalyst System | Reaction Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Decarboxylative allylic alkylation | α-Tertiary piperazin-2-ones | Good to excellent ee | caltech.edu |

| Pd-catalyst / Chiral Ligand | Carboamination | cis-2,6-Disubstituted piperazines | >97% ee, 14-20:1 dr | nih.gov |

| [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of imines | C-Substituted piperazines | Sole diastereoisomer | nih.govacs.org |

Chiral Pool Strategy Utilizing Amino Acid Precursors

The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which serve as convenient starting materials for complex target molecules. wikipedia.orgmdpi.combuchler-gmbh.com α-Amino acids are particularly valuable for synthesizing chiral nitrogen-containing heterocycles. mdpi.combaranlab.org

A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org This four-step synthesis involves an aza-Michael addition between a bis-protected chiral 1,2-diamine (derived from an amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology was successfully applied to a multigram-scale synthesis. rsc.org

Specifically, the synthesis of 3-phenyl-substituted-2-piperazine acetic acid esters has been achieved starting from chiral phenylglycine. nih.gov The amino acid is converted into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine structure. nih.gov Although racemization was observed in the final products for the 3-phenyl substituted case, the strategy demonstrates the direct use of amino acids to construct the core scaffold. nih.gov The synthesis of cis-2,6-disubstituted N-aryl piperazines has also been accomplished using amino acid precursors. nih.gov

| Starting Amino Acid | Key Intermediate | Target Molecule | Key Features | Reference |

|---|---|---|---|---|

| General α-Amino Acids | Chiral 1,2-diamine | Orthogonally protected 2-substituted piperazines | Scalable, 4-step synthesis | rsc.org |

| Chiral Phenylglycine | Chiral 1,2-diamine | 3-Phenyl piperazine-2-acetic acid ester | Route to previously elusive structures | nih.gov |

| Amino Acid Precursors | N¹-aryl-N²-allyl-1,2-diamine | cis-2,6-Disubstituted N-aryl piperazines | Modular construction via Pd-catalysis | nih.gov |

Stereoselective Cyclization Reactions

The final ring-closing step is often critical for establishing the stereochemistry of the piperazine ring. Various stereoselective cyclization reactions have been developed to control the relative and absolute configuration of substituents.

A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required substrates are prepared from amino acids via cyclic sulfamidates. This method tolerates a variety of alkyl and aryl substituents at the 2-position. organic-chemistry.org

Palladium-catalyzed cyclization reactions provide another modular route to highly substituted piperazines. organic-chemistry.org A reaction coupling a propargyl unit with various diamine components affords products in very good yields with high regio- and stereochemical control. organic-chemistry.org Similarly, Pd-catalyzed carboamination reactions have been used to create the 6-membered piperazine ring from alkene-tethered amines and aryl halides, yielding products with high diastereoselectivity. nih.gov

An alternative approach involves the cyclization of aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures to form the piperazine ring, a method noted for its high yield and operational simplicity. nih.govresearchgate.net While this specific method does not inherently confer stereoselectivity at a new chiral center, it is a common and effective way to construct the piperazine core from a pre-existing chiral precursor. nih.govresearchgate.net

General Synthetic Routes and Derivatization

Beyond enantioselective approaches, general methods for constructing the phenylpiperazine core and for its subsequent derivatization are essential for creating diverse chemical libraries for applications such as drug discovery. nih.govbohrium.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single synthetic operation, which increases efficiency and atom economy. nih.govorganic-chemistry.orgrug.nl

The split-Ugi reaction, a modified four-component protocol, is particularly well-suited for synthesizing 1,4-disubstituted piperazines. nih.gov This reaction has been used to generate a library of piperazine-based compounds by combining piperazine, a carbonyl component (like formaldehyde), an acid component, and an isocyanide. nih.gov The resulting products can undergo further post-Ugi transformations to increase structural diversity. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are known to produce peptidomimetic compounds, and their application to piperazine synthesis is a burgeoning field. organic-chemistry.org A one-pot synthesis of diketopiperazines (DKPs), which are oxidized relatives of piperazines, has been reported using an Ugi-4CR followed by an intramolecular cyclization. mdpi.comresearchgate.net For example, benzaldehyde, propargylamine, an isocyanide, and chloroacetic acid can be combined to form a linear Ugi adduct, which is then cyclized to the diketopiperazine core. mdpi.com This strategy provides a rapid pathway to complex piperazine-related scaffolds.

| Reaction Name | Components | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Split-Ugi Reaction | Piperazine, carbonyl, acid, isocyanide | 1,4-Disubstituted piperazines | Generates chemical diversity around the piperazine core | nih.gov |

| Ugi-4CR / Cyclization | Aldehyde, amine, isocyanide, carboxylic acid | Diketopiperazines | One-pot synthesis of complex heterocyclic scaffolds | mdpi.comresearchgate.net |

Condensation and Reduction Pathways

A prevalent strategy for constructing the 2-phenylpiperazine scaffold involves the condensation of appropriate precursors followed by a reduction step. These pathways offer versatility in introducing substituents and controlling the final stereochemistry.

One established method involves the condensation of ethyl α-bromophenylacetate with ethylenediamine. This reaction forms 3-oxo-2-phenylpiperazine, which is subsequently reduced using a hydride reagent to yield 2-phenylpiperazine. researchgate.netresearchgate.net This approach has been noted as superior to the earlier method of condensing styrene (B11656) oxide with ethylenediamine. researchgate.netresearchgate.net

Another notable condensation and reduction pathway begins with a three-component reaction between ethyl glycinate, cyanide, and benzaldehyde. researchgate.netresearchgate.net This condensation yields ethyl N-(α-cyanobenzyl)glycinate. researchgate.netresearchgate.net Subsequent hydrolysis of the nitrile group to an amide, followed by cyclization induced by a strong base like sodium hydride, leads to the formation of 3,5-dioxo-2-phenylpiperazine. researchgate.netresearchgate.net The final step involves the reduction of this diketopiperazine to afford 2-phenylpiperazine. researchgate.netresearchgate.net

The reduction of piperazine-2,3-diones is also a key feature in an asymmetric synthesis approach starting from phenacyl bromides. researchgate.net In this sequence, the piperazine ring is constructed via the reduction of the dione (B5365651) intermediate. researchgate.net Similarly, the reduction of 2-oxopiperazines, often using powerful reducing agents like lithium aluminum hydride (LiAlH4), is a common final step in multi-step syntheses to furnish the desired piperazine ring. researchgate.netresearchgate.netgoogle.com The conditions of this reduction can sometimes be tuned to produce either piperazines or tetrahydropyrazines. researchgate.net

A summary of key condensation and reduction pathways is presented below:

| Starting Materials | Key Intermediates | Reducing Agent | Final Product |

| Ethyl α-bromophenylacetate, Ethylenediamine | 3-Oxo-2-phenylpiperazine | Hydride reagent | 2-Phenylpiperazine |

| Ethyl glycinate, Cyanide, Benzaldehyde | Ethyl N-(α-cyanobenzyl)glycinate, 3,5-Dioxo-2-phenylpiperazine | Not specified | 2-Phenylpiperazine |

| Phenacyl bromides | Piperazine-2,3-dione | Not specified | 2-Arylpiperazines |

| Pre-formed 2-oxopiperazines | N/A | Lithium aluminum hydride | Piperazines or Tetrahydropyrazines |

Protective Group Strategies

The synthesis of complex molecules like (2R)-2-phenylpiperazine often necessitates the use of protecting groups to mask reactive functional groups and ensure selective transformations. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. uchicago.edu

In the context of 2-phenylpiperazine synthesis, protecting groups are frequently employed on the nitrogen atoms of the piperazine ring. This allows for regioselective modifications and prevents unwanted side reactions. organic-chemistry.org Common protecting groups for amines include the Boc (tert-butyloxycarbonyl) and benzyl (B1604629) groups. researchgate.netresearchgate.net

An orthogonal protecting group strategy is particularly valuable, where different protecting groups that can be removed under distinct conditions are used within the same molecule. organic-chemistry.org For instance, a Boc group, which is acid-labile, and a benzyl group, which can be removed by hydrogenolysis, can be used to protect the two different nitrogen atoms of the piperazine ring. researchgate.net This allows for the selective deprotection and subsequent functionalization of one nitrogen while the other remains protected.

A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. researchgate.netresearchgate.net This method yields chiral 2-substituted piperazines with different protecting groups on the nitrogen atoms, facilitating further synthetic manipulations. researchgate.netresearchgate.net For example, the di-Boc derivative of the NK(2) active piperazine was used for X-ray crystallographic analysis to determine the (2R) configuration. researchgate.net

The following table summarizes common protecting groups used in the synthesis of 2-phenylpiperazine and its derivatives:

| Protecting Group | Abbreviation | Common Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic conditions |

| Benzyl | Bn | Hydrogenolysis |

The strategic use of these protective groups is integral to the successful and efficient synthesis of stereochemically pure this compound and its analogs, enabling their application in various fields, particularly in the development of new therapeutic agents.

Stereochemical Investigations and Control

Impact of (2R) Configuration on Molecular Functionality

The absolute configuration of a chiral molecule is a critical determinant of its pharmacological and biological function. In the case of 2-phenylpiperazine (B1584378) derivatives, the orientation of the phenyl group at the C2 position significantly influences receptor binding affinity and selectivity. Research has consistently demonstrated that enantiomers of a single compound can exhibit not only different potencies but also entirely different biological activities.

A notable example is seen in a series of diacyl-substituted 2-arylpiperazines developed as tachykinin receptor antagonists. google.com Following the evaluation of a racemic mixture that showed dual inhibitory action, chiral chromatographic separation revealed that the distinct activities were segregated between the enantiomers. The (2R)-configuration was specifically associated with activity at the neurokinin-2 (NK₂) receptor, whereas the corresponding (S)-enantiomer was active at the neurokinin-1 (NK₁) receptor. researchgate.net This finding underscores how stereochemistry can be a switch for receptor selectivity. X-ray crystallographic analysis of a derivative confirmed that the (2R) configuration was responsible for the NK₂ activity. researchgate.netresearchgate.net

Similarly, the stereochemistry of phenylpiperazine derivatives has been shown to be crucial for modulating the 5-HT₇ receptor, which is a target for treating central nervous system disorders. acs.org Studies on hydantoin-derived phenylpiperazines, which contain two stereogenic centers, revealed a clear preference in binding affinity for the 5-HT₇ receptor based on the specific configuration. acs.org The interaction with the receptor can be highly sensitive to the spatial arrangement of substituents, suggesting that only one enantiomer may fit optimally into the receptor's binding pocket. acs.org

This principle extends to other biological targets as well. An investigation into acryloyllysine piperazides as inhibitors of transglutaminase 2 (TGase 2) showed a marked difference in activity based on the stereochemistry at the Cα position of a related structure. hzdr.de The data indicated that the configuration directly influences the inhibitory potency of the molecule. hzdr.de

| Compound Series | Biological Target | (2R)-Configuration Activity | (2S)-Configuration Activity | Reference |

|---|---|---|---|---|

| Diacyl-substituted 2-arylpiperazines | Tachykinin Receptors | Selective for NK₂ Receptor | Selective for NK₁ Receptor | researchgate.net |

| Hydantoin-derived phenylpiperazines | 5-HT₇ Receptor | Demonstrates distinct binding affinity | Shows significantly different affinity | acs.org |

| Acryloyllysine piperazides | Transglutaminase 2 | Exhibits specific inhibitory activity (kinact/KI = 206 M-1s-1) | Shows different inhibitory activity (kinact/KI = 4880 M-1s-1) | hzdr.de |

Diastereoselective and Enantioselective Control Mechanisms in Synthesis

Given the stereospecific nature of the biological activity of (2R)-2-phenylpiperazine derivatives, the development of synthetic methods that provide precise control over the stereochemistry is of paramount importance. Chemists employ various diastereoselective and enantioselective strategies to produce the desired enantiomer in high purity. pressbooks.pub

Enantioselective Synthesis: Enantioselective approaches aim to create the chiral center with a specific orientation from achiral or prochiral starting materials, often using a chiral catalyst or auxiliary. pressbooks.pub

Asymmetric Hydrogenation: Chiral cationic Ruthenium diamine catalysts have been used for the asymmetric hydrogenation of 2-aryl-5,6-dihydropyrazine derivatives, which can serve as precursors to chiral 2-arylpiperazines. researchgate.net Similarly, Ir-catalyzed hydrogenation of pyrazines can produce a range of chiral piperazines with high enantiomeric excess. researchgate.net

Catalytic Asymmetric Reduction: One established route involves the Corey-Bakshi-Shibata (CBS) reduction of a phenacyl bromide precursor. This reaction uses a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone, establishing the chiral center that will become the C2 position of the piperazine (B1678402) ring. researchgate.netresearchgate.net

Starting from the Chiral Pool: A common strategy involves using readily available, enantiomerically pure starting materials, such as α-amino acids. researchgate.net A synthetic route can be designed where the inherent chirality of the amino acid is transferred to the final piperazine product. One such method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine (derived from an amino acid) and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.net

Diastereoselective Synthesis: Diastereoselective methods are employed when one or more chiral centers already exist in the molecule, and the goal is to control the formation of an additional stereocenter relative to the existing ones.

Chiral Auxiliaries: The use of a chiral auxiliary, such as Ellman's auxiliary (tert-butanesulfinamide), can effectively control the stereochemical outcome of a reaction. In the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, a diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine bearing the chiral auxiliary was the key step in controlling the stereochemistry. nih.gov

Substrate-Controlled Reactions: The stereochemistry of existing substituents on a reactant can direct the stereochemical course of a reaction. For example, palladium-catalyzed carboamination reactions have been used to create cis-piperazines with high diastereoselectivity. scispace.com

| Synthetic Strategy | Key Reaction Type | Catalyst / Reagent | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | CBS Reduction | Chiral oxazaborolidine catalyst | Optically enriched alcohol precursor | researchgate.net, researchgate.net |

| Asymmetric Synthesis | Asymmetric Hydrogenation | Chiral Cationic Ruthenium or Iridium Catalysts | Enantiomerically enriched piperazines | researchgate.net, researchgate.net |

| Chiral Pool Synthesis | Aza-Michael Addition | Starting from α-amino acids | Enantiomerically pure 2-substituted piperazines | researchgate.net |

| Diastereoselective Synthesis | Nucleophilic Addition | Ellman's auxiliary on α-amino sulfinylimine | Stereochemically defined piperazines | nih.gov |

| Diastereoselective Synthesis | Carboamination | Palladium catalysts | cis-piperazines | scispace.com |

Methodologies for Stereochemical Elucidation

The confirmation of the absolute stereochemistry of a chiral molecule is a critical final step in any stereoselective synthesis or investigation. Several analytical techniques are routinely used to elucidate the three-dimensional structure of molecules like this compound and its derivatives.

X-Ray Crystallography: This is considered the definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique was used to unambiguously confirm that the (2R)-configuration of a diacyl-substituted 2-arylpiperazine was responsible for its NK₂ receptor activity. researchgate.net It has also been applied to confirm the absolute configurations of hydantoin-derived phenylpiperazine stereoisomers, which was crucial for understanding their structure-activity relationships at the 5-HT₇ receptor. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR does not typically determine absolute configuration on its own, it is a powerful tool for determining relative stereochemistry and confirming the structure of diastereomers. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of atoms in space, helping to assign relative configurations (e.g., cis vs. trans). In one study, the stereoisomers of substituted 6-phenylpiperazines were separated and unambiguously identified through detailed spectroscopic study, including NMR. researchgate.net Furthermore, by comparing the ¹³C-NMR spectra of synthetic stereoisomers with that of a natural product, the absolute stereochemistry of the natural compound could be established. rug.nl

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for separating enantiomers. While this technique separates the (R) and (S) forms, it does not identify which peak corresponds to which enantiomer without a known standard. However, it is essential for determining the enantiomeric excess (ee) of a synthetic product and for isolating pure enantiomers for further analysis and biological testing. researchgate.net For example, chiral chromatography was instrumental in separating the enantiomers of a dual NK₁/NK₂ inhibitor, allowing for the individual assessment of each and the subsequent discovery that the (2R)-enantiomer was the NK₂-active species. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the intrinsic electronic properties of molecules like (2R)-2-phenylpiperazine. These methods provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. semanticscholar.org For the phenylpiperazine scaffold, DFT calculations reveal that the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atoms of the piperazine (B1678402) moiety, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the phenyl ring's anti-bonding orbitals. The specific energies and the resulting gap are highly sensitive to the substituents attached to the phenylpiperazine core. nih.gov

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule most likely to donate electrons; associated with nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Region of the molecule most likely to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. youtube.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound derivatives. These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. irjweb.com

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness (S = 1/2η), indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η.

These quantum chemical parameters are crucial for comparing the reactivity of different phenylpiperazine derivatives and predicting their chemical behavior in various environments. semanticscholar.org

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. A higher value suggests greater reactivity as a nucleophile. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer. Hard molecules are less reactive. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness. Soft molecules are more polarizable and reactive. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for understanding how phenylpiperazine-based ligands interact with biological targets, providing a dynamic and visual representation of molecular recognition processes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For phenylpiperazine derivatives, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and DNA. nih.govconnectjournals.com

Studies on phenylpiperazine derivatives as potential anticancer agents have used molecular docking to investigate their interactions with the DNA-Topoisomerase II (Topo II) complex. nih.gov These simulations show that the phenylpiperazine moiety can slide between nucleic acid bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues in the protein's active site. nih.govmdpi.com Similarly, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor identified key binding site residues such as Asp106, Gln177, and Ser188, with binding driven by hydrogen bonds and electrostatic forces. rsc.org These insights are crucial for optimizing ligand affinity and selectivity. rsc.org

| Biological Target | Key Interacting Residues | Primary Interaction Types | Therapeutic Area |

|---|---|---|---|

| DNA-Topo II Complex | DT9, DA12, Asp463, Gly488 | π-π stacking, Hydrogen bonding | Anticancer nih.govmdpi.com |

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192 | Hydrogen bonding, Electrostatic forces | Cardiovascular rsc.org |

| Dopamine (B1211576) D3 Receptor | Not specified | Bitopic binding mode | Neurodegenerative Diseases mdpi.com |

| Sigma 1 Receptor (S1R) | Not specified | Hydrophobic interactions, Positive ionizable interactions | Neuropsychiatric Disorders nih.gov |

| Androgen Receptor | Not specified | Hydrogen bonding, Halogen bonding, Hydrophobic interactions | Anticancer (Prostate) researchgate.net |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies. nih.gov

For piperazine-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.gov These simulations can reveal crucial information, such as the persistence of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the receptor upon ligand binding. nih.govacs.org For instance, extended MD simulations of phenyl-piperazine scaffolds targeting the eIF4A1 helicase helped confirm the stability of the binding pose within the ATP-binding site, providing a framework for developing novel ATP-competitive inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships. researchgate.net

For phenylpiperazine derivatives, computational SAR studies have identified key structural features that modulate their activity. For example, in a series of anticancer agents, the substitution pattern on the phenyl ring was found to be critical for cytotoxicity. Derivatives with two chlorine atoms on the phenyl ring showed significantly higher activity compared to those with a fluorine atom. nih.govmdpi.com QSAR models for N-phenylpiperazine analogs targeting dopamine receptors have helped to elucidate how variations in the benzamide (B126) portion of the molecule impact binding affinity and selectivity for the D2 versus D3 subtypes. mdpi.com These predictive models accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and desired pharmacological profile. researchgate.net

Applications and Functional Roles in Contemporary Chemical Research

As a Chiral Building Block in Organic Synthesis

The inherent chirality and structural rigidity of (2R)-2-phenylpiperazine make it a privileged starting material for the stereocontrolled synthesis of complex organic molecules. Its piperazine (B1678402) core can be strategically functionalized at the N1 and N4 positions to construct intricate and diverse molecular frameworks.

A primary application of this compound is in the synthesis of biologically active compounds, particularly antagonists for the human neurokinin-1 (NK-1) receptor. The substance P antagonist aprepitant, a clinically used antiemetic, incorporates this chiral fragment as a core structural element. The synthesis of such complex molecules leverages the phenylpiperazine moiety to correctly orient other functional groups, which is crucial for potent receptor binding. For instance, the synthesis of the potent NK-1 receptor antagonist L-733,060 also utilizes this compound as a key chiral intermediate to establish the necessary stereochemistry for its activity. Its rigid structure helps in pre-organizing the molecule into a bioactive conformation, a desirable feature in drug design.

The conformationally constrained nature of the this compound scaffold has been exploited in the field of peptidomimetics. It serves as an effective surrogate for dipeptide units, particularly to induce specific secondary structures like β-turns. By incorporating the this compound core into a peptide sequence, researchers can create constrained analogues that exhibit enhanced metabolic stability and defined three-dimensional structures. These "peptidomimetics" are valuable tools for probing peptide-protein interactions. For example, it has been used as a scaffold to create constrained dipeptide mimetics that can mimic the spatial arrangement of amino acid side chains in a natural peptide.

Role in Ligand Design and Coordination Chemistry

The stereochemical and electronic properties of this compound make it an excellent scaffold for designing ligands that can interact selectively with biological macromolecules or metal centers.

The this compound moiety is a cornerstone in the development of high-affinity and selective ligands for various G-protein coupled receptors (GPCRs). Its most prominent application is in the design of NK-1 receptor antagonists. The specific stereochemistry of the (2R) configuration is often critical for achieving high binding affinity. Modifications at the nitrogen atoms of the piperazine ring allow for the introduction of pharmacophoric elements that can be fine-tuned to optimize potency and selectivity for the target receptor. Research has demonstrated that derivatives of this scaffold can achieve nanomolar and even sub-nanomolar binding affinities for the NK-1 receptor.

| Ligand Derivative Based On | Target Receptor | Binding Affinity (Kᵢ) |

| This compound | Neurokinin-1 (NK-1) | Sub-nanomolar to nanomolar range |

| (R)-2-phenylpiperazine | Dopamine (B1211576) D₂ and D₃ | 16 nM (D₂) and 24 nM (D₃) for a specific derivative |

This table presents representative binding affinity data for ligands derived from the 2-phenylpiperazine (B1584378) scaffold, illustrating its utility in developing potent receptor antagonists.

The structural framework of 2-phenylpiperazine is also suitable for the design of bitopic ligands, which are molecules engineered to simultaneously interact with two distinct binding sites on a receptor or on two different receptors. For example, a 2-phenylpiperazine core has been used to develop bitopic ligands that target both the dopamine D₂ receptor and the histamine (B1213489) H₃ receptor. In such designs, the piperazine acts as a central scaffold from which two different pharmacophores are extended via linkers, allowing the final compound to bridge and interact with both targets.

Beyond medicinal chemistry, this compound and its derivatives serve as effective chiral ligands in the field of asymmetric catalysis. When complexed with a transition metal, the inherent chirality of the piperazine can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. For instance, N-substituted derivatives of this compound have been employed as chiral ligands for iridium-catalyzed asymmetric transfer hydrogenation of ketones. These catalyst systems have demonstrated the ability to reduce prochiral ketones to chiral alcohols with high levels of enantioselectivity, achieving enantiomeric excesses (ee) of up to 97%.

| Metal Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) Achieved |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | Prochiral Ketones | Up to 97% |

This table summarizes the performance of chiral ligands derived from this compound in a key type of asymmetric catalytic reaction.

Scaffold in Medicinal Chemistry Research

The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its structural features that allow for versatile interactions with various biological targets. Its inherent chirality and the presence of two nitrogen atoms provide opportunities for stereospecific interactions and modifications to modulate physicochemical properties, such as solubility and lipophilicity.

Development of Central Nervous System (CNS) Active Compounds

The this compound framework is a key component in the development of compounds targeting the central nervous system (CNS). Its structural resemblance to endogenous neurotransmitters allows for interaction with a variety of CNS receptors.

Researchers have designed and synthesized benzylpiperazine derivatives as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6), a therapeutic target for neurodegenerative diseases. nih.govresearchgate.net A hybrid strategy combining the features of HDAC6 inhibitors with brain-penetrant histamine H1 receptor antagonists led to the identification of isozyme-selective and CNS-penetrant HDAC6 inhibitors. nih.govresearchgate.net For instance, the introduction of a benzylpiperazine unit to the cap region of hydroxamate-type HDAC6 inhibitors resulted in compounds with favorable pharmacokinetic and safety profiles. nih.gov One such compound, KH-259, demonstrated antidepressant activity and increased levels of acetylated α-tublin in the brain following intraperitoneal administration. nih.gov

Furthermore, benzylpiperazine derivatives have been investigated for their cerebral vasodilating activities. nih.gov

Exploration in Neurotransmitter Modulation

The phenylpiperazine structure is a well-established pharmacophore for interacting with various neurotransmitter receptors. ijrrjournal.com Its derivatives have been extensively studied for their ability to modulate the activity of dopamine and serotonin (B10506) receptors.

Dopamine Receptor Modulation:

Dopamine receptors are implicated in several neuropsychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov Phenylpiperazine analogs have been developed as selective ligands for dopamine D2 and D3 receptor subtypes. nih.gov The selectivity of these compounds is attributed to their ability to engage in a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and another part of the molecule interacts with a secondary binding site unique to the D3 receptor. nih.gov This approach has led to the development of D3-selective ligands with high affinity. nih.gov

Allosteric modulators of the dopamine D2 receptor, which bind to a site distinct from the endogenous ligand binding site, represent another avenue of research. mdpi.com Some N-aryl piperazine derivatives have been identified as positive or negative allosteric modulators of the D2 receptor, offering a more nuanced approach to receptor modulation. ijrrjournal.commdpi.com

Serotonin Receptor Modulation:

Phenylpiperazine derivatives are also known to interact with multiple serotonin (5-HT) receptors. acs.org Long-chain arylpiperazine derivatives have been designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are involved in conditions like autism spectrum disorder. acs.org The general structure of these compounds consists of an arylpiperazine core, a linker, and a terminal fragment, with modifications to each part influencing receptor selectivity and affinity. acs.org For example, 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives have shown varying affinities for different 5-HT receptor subtypes depending on the linker length and terminal fragment. acs.org

Additionally, compounds like 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine exhibit combined serotonin reuptake, 5-HT3, and 5-HT1A activity, suggesting their potential in treating cognitive impairment. google.commdpi.com

Monoamine Release:

1-Phenylpiperazine itself acts as a monoamine releasing agent, with a preference for norepinephrine (B1679862) over serotonin and dopamine. wikipedia.org It is considered a rigid analogue of amphetamine and can induce the release of endogenous stores of hypothalamic 5-HT. ijrrjournal.comwikipedia.org

| Compound Class | Target Receptor(s) | Therapeutic Potential |

| Benzylpiperazine Derivatives | HDAC6 | Neurodegenerative diseases |

| Phenylpiperazine Analogs | Dopamine D2/D3 | Parkinson's disease, Schizophrenia |

| N-Aryl Piperazine Derivatives | Dopamine D2 (Allosteric) | Psychiatric and neurological diseases |

| Long-chain Arylpiperazine Derivatives | 5-HT1A, 5-HT2A, 5-HT7 | Autism spectrum disorder |

| 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine | SERT, 5-HT3, 5-HT1A | Cognitive impairment |

Contributions to Anticancer Research

The phenylpiperazine scaffold has emerged as a valuable framework in the design of novel anticancer agents. mdpi.com Its derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Novel thiourea (B124793) and thiazolidinone derivatives synthesized from a 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) precursor have shown anticancer activity against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov One particular thiourea derivative induced apoptosis and DNA fragmentation in these cells and inhibited cell cycle progression. nih.gov

In another study, 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were designed as potential topoisomerase II inhibitors. nih.gov The compound BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, exhibited potent antitumor activity against a breast adenocarcinoma cell line (MCF7) with lower cytotoxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov Molecular docking studies suggested that this compound can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov

Furthermore, 2-benzoylbenzofuran derivatives possessing a piperazine linker have been evaluated for their in vitro anticancer activity. nih.gov Several of these compounds displayed significant anti-tumor activity and induced apoptosis in the A549 lung cancer cell line. nih.gov

The versatility of the phenylpiperazine scaffold is also highlighted in its incorporation into pyrazole (B372694) conjugates, which have shown antiproliferative activity against breast, lung, and prostate cancer cell lines. researchgate.net Additionally, 2-phenylpyrimidine (B3000279) coumarin (B35378) derivatives have been synthesized and screened for their ability to inhibit tumor cell proliferation. researchgate.net

| Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action |

| Thiourea/Thiazolidinone Derivatives | DU 145, PC-3, LNCaP (Prostate) | Induction of apoptosis, DNA fragmentation, cell cycle inhibition |

| 1,2-Benzothiazine Derivatives | MCF7 (Breast) | Topoisomerase II inhibition, DNA binding |

| 2-Benzoylbenzofuran Derivatives | A549 (Lung) | Induction of apoptosis |

| Phthalazine-piperazine-pyrazole Conjugates | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | Antiproliferative |

| 2-Phenylpyrimidine Coumarin Derivatives | CNE2, KB, Cal27 | Antiproliferative |

Role in Antimicrobial Agent Development

The piperazine nucleus is a recognized pharmacophore in the development of antimicrobial agents, and the phenylpiperazine scaffold is no exception. manipal.edunih.gov The rise of antimicrobial resistance has spurred research into new therapeutic agents, with piperazine-based compounds showing promise. nih.govresearchgate.net

Studies have shown that the incorporation of electron-withdrawing groups, such as chloro, bromo, or nitro groups, on the phenylpiperazine structure can enhance antibacterial activity. nih.govresearchgate.net Conversely, electron-donating groups may reduce potency. nih.govresearchgate.net

A series of N-phenylpiperazine derivatives were synthesized and tested against various bacterial and fungal pathogens. nih.gov Some of these compounds demonstrated moderate inhibitory activity against Staphylococcus aureus, mycobacteria strains, and fungal strains like Fusarium avenaceum. nih.govresearchgate.net For instance, certain 1-(4-nitrophenyl)piperazine (B103982) derivatives showed notable activity against M. kansasii and M. marinum. nih.govresearchgate.net

Furthermore, new Mannich bases derived from 1,2,4-triazole-3-thione and different piperazine derivatives have been synthesized and screened for their antimicrobial activity. nih.gov Significant activity was observed against Gram-positive bacteria, particularly staphylococci, and some Gram-negative bacteria. nih.gov These compounds also exhibited high fungistatic activity against Candida species, especially C. parapsilosis. nih.gov

The synthesis of piperazine derivatives from aniline (B41778) intermediates has also yielded compounds with significant antimicrobial and antifungal properties. researchgate.net These derivatives were active against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.net

| Derivative Class | Target Organism(s) |

| 1-(4-nitrophenyl)piperazine derivatives | M. kansasii, M. marinum, F. avenaceum |

| Mannich bases with piperazine moiety | Staphylococcus spp., Candida parapsilosis |

| Substituted piperazine derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger |

Tachykinin Antagonist Research

Tachykinins are a family of neuropeptides that act as neurotransmitters in both the central and peripheral nervous systems. nih.gov Their receptors, particularly the neurokinin-1 (NK1) receptor, have been a target for the development of antagonists for various therapeutic indications. nih.govdrugbank.com

Non-peptide antagonists of the NK1 receptor have been developed, and the phenylpiperidine scaffold, a close structural relative of phenylpiperazine, has been a key component in some of these compounds. nih.gov For example, (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994) is a known nonpeptide tachykinin NK1 receptor antagonist. nih.gov Research has shown that certain amide-based compounds also act as selective antagonists for the tachykinin NK1 receptor in both peripheral tissues and the central nervous system. nih.gov

The development of chimeric constructs between NK1 and NK2 receptors has helped to elucidate the binding sites of nonpeptide antagonists. nih.gov These studies have shown that specific segments of the receptor are crucial for the binding of these antagonists. nih.gov

NK1 receptor antagonists, such as aprepitant, have been approved for the treatment of chemotherapy-induced nausea and vomiting. nih.gov There is also ongoing research into their potential as anticancer agents, as they can inhibit tumor cell proliferation and induce apoptosis in cancers that overexpress the NK1 receptor, such as osteosarcoma. nih.govmdpi.com

| Compound/Class | Receptor Target | Therapeutic Application(s) |

| (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994) | NK1 | Tachykinin antagonism |

| Amide-based antagonists | NK1 | Tachykinin antagonism |

| Aprepitant | NK1 | Chemotherapy-induced nausea and vomiting, potential anticancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-phenylpiperazine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically begins with benzoic acid derivatives, involving sequential acylation, bromination, and esterification steps. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.

- Reaction time : Shorter durations reduce side reactions (e.g., over-alkylation).

- Stoichiometry : Excess acyl chloride drives esterification to completion.

Structural confirmation is achieved via IR (C-N stretching at ~1,100 cm⁻¹) and HNMR (distinct phenyl and piperazine proton signals), while HPLC monitors purity (>98% by area normalization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., piperazine ring vibrations at 1,250–1,350 cm⁻¹).

- HNMR : Confirms stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the piperazine ring).

- GC-MS : Validates molecular weight (e.g., m/z 176 for [M+H]⁺) and fragmentation patterns.

- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol mobile phase) .

Q. What in vitro pharmacokinetic parameters should be prioritized for this compound?

- Methodological Answer : Key assays include:

- Metabolic stability : Incubation with liver microsomes (e.g., human CYP450 isoforms) to measure half-life.

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability).

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .

Advanced Research Questions

Q. How can stereochemical configuration at the 2-position influence biological activity, and what resolution methods are effective?

- Methodological Answer : The (R)-configuration enhances binding to serotonin/dopamine receptors due to spatial alignment with hydrophobic pockets. Enantiomeric resolution strategies include:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralcel OD) with ethanol/hexane gradients.

- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to induce enantioselectivity during ring closure .

Q. What strategies mitigate low selectivity during alkylation/acylation of this compound?

- Methodological Answer :

- Protecting groups : Boc or Fmoc groups on the piperazine nitrogen prevent over-alkylation.

- Temperature control : Reactions at 0–5°C favor mono-substitution (e.g., 75% yield for 1-methyl-3-phenylpiperazine vs. <20% at 25°C).

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity in biphasic systems .

Q. How can computational methods predict biological interactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic piperazine nitrogen).

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., 5-HT1A receptors) with RMSD <2.0 Å.

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should contradictory biological data for this compound analogs be resolved?

- Methodological Answer :

- Orthogonal assays : Compare radioligand binding (e.g., [³H]-WAY-100635) with functional cAMP assays.

- LC-MS/MS : Quantifies intracellular concentrations to rule out compound degradation.

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models (I² <50% indicates homogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.